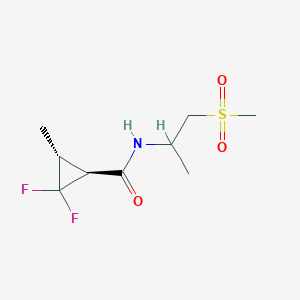![molecular formula C19H23N3O2 B7355504 1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one](/img/structure/B7355504.png)
1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyridinone derivative that has been synthesized through a specific method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes and signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory properties and can reduce the production of certain inflammatory mediators. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one in lab experiments is its potential as a building block for the synthesis of other compounds with various applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one. One direction is to further investigate its mechanism of action and optimize its use in the treatment of inflammatory diseases. Another direction is to explore its potential use as a building block for the synthesis of other compounds with various applications, such as in material science. Additionally, it may be valuable to investigate the potential side effects of this compound and optimize its safety profile for use in various applications.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific studies. Its potential applications in medicinal chemistry, drug discovery, and material science make it a valuable subject for further research. While its mechanism of action is not fully understood, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of inflammatory diseases. Future research should focus on optimizing its use in various applications and exploring its potential side effects.
Synthesis Methods
The synthesis of 1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one involves the reaction of 2-acetylpyridine with (R)-2-(2-pyridin-2-ylethyl)pyrrolidine-1-carbaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases. It has also been studied for its potential use as a building block for the synthesis of other compounds with various applications.
properties
IUPAC Name |
1-[3-oxo-3-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18-8-2-4-13-21(18)15-11-19(24)22-14-5-7-17(22)10-9-16-6-1-3-12-20-16/h1-4,6,8,12-13,17H,5,7,9-11,14-15H2/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDEQHMIQBJF-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CC=CC2=O)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCN2C=CC=CC2=O)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-4-methoxy-1-[5-pyrrolidin-1-ylsulfonyl-3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7355428.png)
![N-(3-fluoropropyl)-6-[(3R)-3-methoxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B7355434.png)

![4-[[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]methyl]-5-methylthiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355447.png)
![4-bromo-1,5-dimethyl-N-[(3R)-oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7355454.png)
![5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355455.png)
![methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate](/img/structure/B7355471.png)
![2,4-dimethyl-6-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355476.png)


![3-(4-nitropyrazol-1-yl)-1-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7355507.png)
![(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7355511.png)

![[2-(methoxymethyl)-1,3-thiazol-5-yl]-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7355523.png)